5-Ethyl-2-oxo-4-piperidineacetic acid
Description
5-Ethyl-2-oxo-4-piperidineacetic acid (C₉H₁₅NO₃) is a lactam derivative characterized by a piperidine ring substituted with an ethyl group at position 5, a ketone at position 2, and an acetic acid moiety at position 4. Its stereochemistry and isomerization behavior have been extensively studied, particularly its cis-trans interconversion under thermal and acidic conditions . Key findings include:
- Thermal Isomerization: At 180°C, the trans-isomer (Ia) equilibrates to a 67:33 mixture of trans:cis forms within 50 minutes. The N-unsubstituted trans-acid isomerizes faster (33% conversion in 8 minutes) than its N-benzylated derivatives .
- Acid-Mediated Isomerization: In boiling 6 N HCl, the compound undergoes partial ring-opening, forming a mixture of isomers and hydrolyzed products .
- Ester Stability: Methyl and ethyl esters (e.g., II, III) resist isomerization at 180°C, unlike the free acid .
Properties
CAS No. |
113455-70-2 |
|---|---|
Molecular Formula |
C9H15NO3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-(5-ethyl-2-oxopiperidin-4-yl)acetic acid |
InChI |
InChI=1S/C9H15NO3/c1-2-6-5-10-8(11)3-7(6)4-9(12)13/h6-7H,2-5H2,1H3,(H,10,11)(H,12,13) |
InChI Key |
YFMVBEJQEREOPI-UHFFFAOYSA-N |
SMILES |
CCC1CNC(=O)CC1CC(=O)O |
Canonical SMILES |
CCC1CNC(=O)CC1CC(=O)O |
Synonyms |
5-EOPAA 5-ethyl-2-oxo-4-piperidineacetic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Insights:
Substituent Effects on Isomerization :
- The N-benzyl group in derivatives (e.g., IXa) slows isomerization compared to the unsubstituted parent compound .
- Esterification (methyl/ethyl) stabilizes the lactam against isomerization, even at high temperatures .
Reaction Conditions :
- Fischer-Speier Esterification : Trans-isomers of 5-ethyl-2-oxo-4-piperidineacetic acid equilibrate to a 70:30 trans:cis ester mixture in 10% EtOH-HCl under reflux, while N-benzylated analogs retain stereochemistry .
- Alkaline Hydrolysis : 1-Benzyl-2-piperidone derivatives hydrolyze without isomerization, contrasting with the free acid’s behavior in HCl .
Structural Rigidity vs. The ethoxycarbonyl group in 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid introduces distinct hydrolysis pathways, diverging from acetic acid derivatives .
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